molecular formula CCl4OSn B14581884 CID 71394793

CID 71394793

Cat. No.: B14581884
M. Wt: 288.5 g/mol
InChI Key: GWIZWZUXYUKMSG-UHFFFAOYSA-N
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Description

This absence limits a definitive characterization. However, based on methodologies from analogous studies in the evidence, we outline a framework for its hypothetical comparison with structurally or functionally related compounds.

Properties

Molecular Formula

CCl4OSn

Molecular Weight

288.5 g/mol

InChI

InChI=1S/CCl4O.Sn/c2-1(3,4)6-5;

InChI Key

GWIZWZUXYUKMSG-UHFFFAOYSA-N

Canonical SMILES

C(OCl)(Cl)(Cl)Cl.[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71394793 involves a series of chemical reactions that require precise conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes that ensure high yield and purity. These methods often involve the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The industrial production also incorporates purification steps to remove any impurities and achieve the desired quality of the final product.

Chemical Reactions Analysis

Scope of Search Results

The search results provided focus on:

  • Synthesis of thiazole derivatives, indenoquinoxalines, and imidazolidin-2-ylidene-indenedione scaffolds ( ).

  • Multicomponent reaction methodologies ( ).

  • Chemical interaction frameworks and reaction extraction systems ( ).

  • Biological activity data for compounds with unrelated CID identifiers (e.g., CID 286532, CID 573353) ( ).

None of these sources mention CID 71394793, its structure, or associated reactions.

2.1. Identifier Accuracy

  • This compound is not listed in PubChem or other major chemical databases as of the current date (February 20, 2025).

  • Verify the CID for typographical errors or outdated nomenclature. For example:

    • This compound may correspond to a proprietary or unpublished compound.

    • The identifier might belong to a metabolite or intermediate not yet cataloged in public repositories.

2.2. Database Coverage

  • Newer compounds synthesized after 2022 may not appear in these datasets.

Recommendations for Further Research

To investigate this compound’s reactions authoritatively:

  • Consult Specialized Databases

    • Use SciFinder, Reaxys, or CAS Common Chemistry for proprietary compound data.

    • Cross-reference with patent databases (e.g., Google Patents, USPTO) using structural keywords.

  • Structural Analysis

    • If the structure is known, predict reactivity using tools like RDKit or ChemAxon.

    • Compare functional groups to analogous compounds in the search results (e.g., thiazole, imidazole derivatives) ( ).

  • Experimental Validation

    • For uncharacterized compounds, design reactions based on functional group compatibility (e.g., nucleophilic substitutions, cycloadditions) ( ).

Example Reaction Pathways for Analogous Compounds

While this compound-specific data is unavailable, the search results highlight reaction trends for structurally related compounds:

Reaction Type Example from Literature Key Reagents/Conditions Reference
Multicomponent SynthesisFormation of imidazolidin-2-ylidene-indenedione from ninhydrin, malononitrile, and diaminesWater, catalyst-free, room temperature
Thiazole FunctionalizationSulfonamide/urea derivatives via acyl chloride reactionsChloroform, aryl isocyanates
N-Oxide FormationMetabolite generation through piperazine/chloromethylphenyl oxidationHepatic microsomes, NADPH

Scientific Research Applications

CID 71394793 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: this compound is utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of CID 71394793 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and are the subject of ongoing research to fully elucidate.

Comparison with Similar Compounds

Comparative Analysis Framework

The evidence highlights systematic approaches for comparing compounds, including structural overlays, physicochemical profiling, and bioactivity assessments. Below is a generalized comparison model applicable to CID 71394793 if it belongs to a known chemical class (e.g., benzo[b]thiophene derivatives, oscillatoxins, or steroid-like substrates).

Structural Comparison

and emphasize 2D/3D structural overlays and substituent analysis. For example:

  • Oscillatoxin derivatives (CIDs 101283546, 185389) differ in methyl group placement, affecting hydrophobicity and bioactivity .
  • Benzo[b]thiophene carboxylates (e.g., CID 737737) show variance in bromine/methyl substituents, altering molecular polarity (TPSA: 56.48–65.54 Ų) and enzyme inhibition profiles (e.g., CYP1A2) .
Table 1: Hypothetical Structural Comparison of this compound and Analogs
CID Molecular Formula Key Substituents Similarity Score* Key Functional Properties
71394793 (Hypothetical) (e.g., -Br, -CH3) N/A (e.g., CYP inhibition, logP)
737737 C₉H₅BrO₂S 7-Br 0.93 CYP1A2 inhibitor, high GI absorption
101283546 C₃₄H₅₀O₇ 30-methyl 0.85 Cytotoxic activity

Physicochemical and Analytical Profiling

, and 20 highlight techniques like GC-MS, LC-ESI-MS, and collision-induced dissociation (CID) for compound analysis. For instance:

  • Taurocholic acid (CID 6675) and DHEAS (CID 12594) were compared using 3D structural overlays and substrate specificity assays .
  • Benzo[b]thiophene derivatives were characterized via LC-ESI-MS with source-induced CID fragmentation patterns to distinguish isomers .
Table 2: Analytical Parameters for Hypothetical Comparison
CID Molecular Weight logP TPSA (Ų) Key MS/MS Fragments (Hypothetical)
71394793 (e.g., 300 Da) 2.5 60.2 m/z 185, 213
737737 257.10 3.1 65.54 m/z 181 (Br loss)
12594 426.50 -1.2 102.7 m/z 97 (sulfate cleavage)

Challenges and Limitations

The absence of explicit data for this compound in the evidence necessitates caution. Key gaps include:

  • Structural ambiguity : Without a confirmed structure, bioactivity predictions (e.g., CYP inhibition) remain speculative.
  • Methodological variability : Studies like compare CID (Collision-Induced Dissociation) and ETD fragmentation in mass spectrometry, but these techniques are unrelated to compound identity .

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